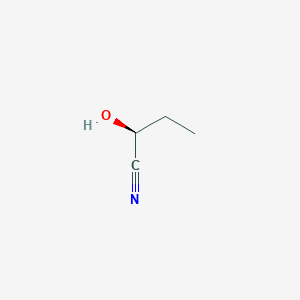

(s)-2-Hydroxybutanenitrile

Description

Significance of Molecular Chirality in Contemporary Organic Synthesis Research

Molecular chirality is a fundamental concept in organic chemistry that describes the three-dimensional arrangement of atoms within a molecule. libretexts.orgstudysmarter.co.uk A molecule is termed "chiral" if it is non-superimposable on its mirror image, much like a person's left and right hands. numberanalytics.com These non-superimposable mirror images are known as enantiomers. hilarispublisher.com The presence of a chiral center, typically a carbon atom bonded to four different groups, is a common cause of chirality. numberanalytics.com

The significance of chirality is profound, as enantiomers of the same compound can exhibit distinct physical, chemical, and, most importantly, biological properties. numberanalytics.comunl.pt This differentiation is critical in fields such as pharmacology, where the therapeutic effect of a drug is often associated with one specific enantiomer, while the other may be inactive or even cause adverse effects. hilarispublisher.comunl.pt The thalidomide (B1683933) tragedy, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemistry in drug development. numberanalytics.com

In modern organic synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is a primary objective. unl.pt This has driven the development of asymmetric synthesis, which employs chiral catalysts and auxiliaries to guide chemical reactions toward the formation of a desired enantiomer with high selectivity. hilarispublisher.comdocbrown.info The demand for enantiomerically pure compounds is not limited to the pharmaceutical industry; it extends to agrochemicals, flavors, fragrances, and materials science, where specific stereoisomers can impart unique properties. numberanalytics.comunl.pt

Academic Overview of α-Hydroxynitriles and Their Synthetic Utility

α-Hydroxynitriles, also known as cyanohydrins, are a class of organic compounds that feature a hydroxyl group and a cyano (nitrile) group attached to the same carbon atom. researchgate.net This bifunctional nature makes them exceptionally versatile building blocks in organic synthesis. researchgate.netsolubilityofthings.com The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, while the hydroxyl group can undergo various reactions such as oxidation or esterification. This allows for the transformation of α-hydroxynitriles into a wide array of valuable compounds, including α-hydroxy acids, α-hydroxy ketones, β-amino alcohols, and amino acids. solubilityofthings.comuniprot.org

The synthesis of α-hydroxynitriles is often achieved through the addition of hydrogen cyanide (HCN) to aldehydes or ketones. ftb.com.hr Due to the toxicity of HCN, alternative cyanide sources like acetone (B3395972) cyanohydrin or trimethylsilyl (B98337) cyanide are frequently used. google.comresearchgate.net A significant area of research focuses on the enantioselective synthesis of chiral α-hydroxynitriles. researchgate.net Biocatalysis, utilizing enzymes known as hydroxynitrile lyases (HNLs), has emerged as a powerful and environmentally friendly method for producing optically active cyanohydrins. researchgate.netftb.com.hr HNLs can catalyze the asymmetric addition of HCN to a carbonyl compound, yielding either the (R)- or (S)-enantiomer with high enantiomeric purity, depending on the specific enzyme used. researchgate.netftb.com.hr Chemoenzymatic routes, which combine chemical synthesis with biocatalytic steps, are also widely employed to produce these valuable chiral intermediates. manchester.ac.ukresearchgate.net

The Strategic Importance of (S)-2-Hydroxybutanenitrile as a Chiral Intermediate

(S)-2-Hydroxybutanenitrile is a specific chiral α-hydroxynitrile that serves as a valuable intermediate in the synthesis of various target molecules. nih.gov Its structure consists of a four-carbon chain with a hydroxyl group and a nitrile group on the second carbon atom, which is a chiral center with the (S) configuration.

The synthesis of enantiomerically pure (S)-2-hydroxybutanenitrile can be accomplished through biocatalytic methods. For instance, the hydroxynitrile lyase from the cassava plant (Manihot esculenta) has been shown to catalyze the reaction between propanal and hydrogen cyanide to produce (S)-2-hydroxybutanenitrile. uniprot.orgnih.gov This enzymatic approach offers a direct route to the desired enantiomer.

The strategic importance of (S)-2-hydroxybutanenitrile lies in its utility as a chiral building block. For example, it has been identified as a competitive substrate for certain nitrile hydratase enzymes in chemoenzymatic processes, such as in synthetic routes toward the anti-epileptic drug Levetiracetam. redalyc.orgrsc.org The presence of both a reactive nitrile and a hydroxyl group at a defined stereocenter allows for stereocontrolled transformations into more complex chiral molecules, making it a key component in the asymmetric synthesis of pharmaceuticals and other fine chemicals. solubilityofthings.comlookchem.com

Data Tables

Table 1: Physical and Chemical Properties of 2-Hydroxybutanenitrile (B1294457)

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO | nih.govnih.gov |

| Molecular Weight | 85.10 g/mol | nih.govnih.gov |

| IUPAC Name | (2S)-2-hydroxybutanenitrile | nih.gov |

| CAS Registry Number | 4476-02-2 (for the racemate) | nih.gov |

| Density | 0.961 - 0.962 g/cm³ at 20°C | cas.orgchemsrc.com |

| Boiling Point | 108–114°C at 30 mmHg | orgsyn.org |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |

Properties

Molecular Formula |

C4H7NO |

|---|---|

Molecular Weight |

85.10 g/mol |

IUPAC Name |

(2S)-2-hydroxybutanenitrile |

InChI |

InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3/t4-/m0/s1 |

InChI Key |

NHSSTOSZJANVEV-BYPYZUCNSA-N |

Isomeric SMILES |

CC[C@@H](C#N)O |

Canonical SMILES |

CCC(C#N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 Hydroxybutanenitrile

Enantioselective Synthesis Strategies for (S)-2-Hydroxybutanenitrile

The primary challenge in synthesizing (S)-2-Hydroxybutanenitrile lies in controlling the stereochemistry at the chiral center. The reaction of 2-butanone (B6335102) with hydrogen cyanide (HCN) without a chiral influence results in a racemic mixture of (R)- and (S)-enantiomers, as the planar carbonyl group can be attacked by the cyanide nucleophile from either face with equal probability . To overcome this, enantioselective strategies are employed, with biocatalytic approaches being particularly prominent due to their high efficiency and specificity.

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical transformations. nih.govsyr.edu For the synthesis of (S)-2-Hydroxybutanenitrile, these methods can be broadly categorized into the resolution of racemic mixtures and the direct asymmetric synthesis from a prochiral substrate. These biological methods are often favored for their "green" credentials, operating under benign conditions with high enantioselectivity. nih.gov

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rate of an enzyme with the two enantiomers. In the context of cyanohydrins, lipase-mediated kinetic resolution is a common approach. researchgate.net This can be achieved through two primary pathways:

Enantioselective Acylation: A racemic mixture of 2-hydroxybutanenitrile (B1294457) is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a faster rate, leaving the unreacted (S)-2-hydroxybutanenitrile in high enantiomeric excess.

Enantioselective Deacylation: A racemic mixture of an ester derivative of 2-hydroxybutanenitrile (e.g., 2-acetoxybutanenitrile) is subjected to enzymatic hydrolysis. The lipase selectively hydrolyzes the ester of one enantiomer, allowing for the separation of the resulting (S)-2-hydroxybutanenitrile from the unreacted (R)-ester.

Lipase-catalyzed resolutions of aliphatic cyanohydrins have been shown to proceed with good to excellent enantioselectivity. researchgate.net The choice of enzyme, solvent, and acyl group can significantly influence the efficiency and selectivity of the resolution. researchgate.net

A more direct and atom-economical approach to (S)-2-Hydroxybutanenitrile is the asymmetric addition of hydrogen cyanide to the prochiral ketone, 2-butanone, catalyzed by hydroxynitrile lyases (HNLs). researchgate.netrsc.org HNLs, also known as oxynitrilases, catalyze the reversible formation and cleavage of cyanohydrins. researchgate.netinnosyn.com In nature, their primary role is in plant defense, where they release toxic HCN upon tissue damage. researchgate.netebi.ac.uk For synthetic purposes, the reverse reaction is exploited to create a new stereocenter with high fidelity. nih.gov

HNLs are classified based on their stereoselectivity, yielding either (R)- or (S)-cyanohydrins. For the target molecule, (S)-selective HNLs are required.

Biocatalytic Approaches to (S)-2-Hydroxybutanenitrile

Asymmetric Biotransformations Utilizing Hydroxynitrile Lyases (HNLs)

Investigations with (S)-Hydroxynitrile Lyase from Manihot esculenta

The (S)-hydroxynitrile lyase from the cassava plant, Manihot esculenta (MeHNL), is a well-characterized enzyme used for the synthesis of (S)-cyanohydrins. nih.govqmul.ac.uk MeHNL belongs to the α/β-hydrolase fold family of enzymes and utilizes a Ser-His-Asp catalytic triad (B1167595). nih.govwikipedia.org It demonstrates broad substrate specificity, catalyzing the addition of HCN to a variety of aliphatic and aromatic aldehydes and ketones. ebi.ac.ukqmul.ac.uk

The enzyme facilitates the stereospecific formation of (S)-cyanohydrins through a mechanism that mirrors a base-catalyzed chemical reaction. researchgate.net Studies have shown its effectiveness in producing optically active cyanohydrins, making it a prime candidate for the synthesis of (S)-2-hydroxybutanenitrile from 2-butanone and a cyanide source. nih.gov The enzyme has been successfully expressed in recombinant hosts like Saccharomyces cerevisiae, which allows for its large-scale production and application in bioreactors. nih.gov Immobilization of MeHNL on supports such as silica (B1680970) gel has been shown to enhance its stability and reusability, making the process more economically viable. nih.gov

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Manihot esculenta | Benzaldehyde | (S)-Mandelonitrile | 98.9% | 98 mol% | nih.gov |

| Manihot esculenta | Various aldehydes & ketones | (S)-Cyanohydrins | High | - | ebi.ac.ukqmul.ac.uk |

Exploration of Other Hydroxynitrile Lyase Sources and Engineered Variants

Besides MeHNL, other (S)-selective HNLs have been identified and utilized in synthesis. The HNL from the rubber tree, Hevea brasiliensis (HbHNL), is another prominent member of the α/β-hydrolase fold family that produces (S)-cyanohydrins. nih.govwikipedia.org It also accepts a wide range of aliphatic and aromatic carbonyl compounds. ebi.ac.ukqmul.ac.uk

To improve upon the properties of wild-type enzymes, protein engineering has become a valuable tool. researchgate.net Researchers have created engineered HNL variants with enhanced stability, activity, or altered substrate scope. By introducing strategic mutations, for example in the active site, it is possible to fine-tune the enzyme's performance for a specific non-natural substrate like 2-butanone. proteopedia.org This rational design approach can lead to biocatalysts that are more efficient and robust for industrial applications. proteopedia.org

| Enzyme | Selectivity | Family | Key Features |

| MeHNL (Manihot esculenta) | (S) | α/β-hydrolase | Broad substrate scope including aliphatic ketones. ebi.ac.uk |

| HbHNL (Hevea brasiliensis) | (S) | α/β-hydrolase | Well-studied, accepts various aliphatic and aromatic aldehydes. ebi.ac.uknih.gov |

| AtHNL (Arabidopsis thaliana) | (R) | α/β-hydrolase | R-selective, demonstrating opposite enantioselectivity despite structural similarity to HbHNL. nih.gov |

| PaHNL (Prunus amygdalus) | (R) | FAD-dependent | R-selective, uses a flavin cofactor. wikipedia.org |

Instead of using isolated and purified enzymes, it is often more cost-effective and practical to use whole microbial cells as biocatalysts. nih.govd-nb.info This approach involves using microorganisms, such as Escherichia coli or yeast, that have been genetically engineered to overexpress a desired enzyme, in this case, an (S)-selective HNL. d-nb.info

The advantages of whole-cell biocatalysis are numerous:

Elimination of Enzyme Purification: It circumvents the costly and time-consuming process of enzyme isolation and purification. d-nb.info

Cofactor Regeneration: For reactions that require cofactors, the cellular machinery of the host can regenerate them in situ, improving the economic feasibility of the process. d-nb.info

Enhanced Enzyme Stability: The cellular environment can protect the enzyme from harsh reaction conditions, leading to increased operational stability.

Asymmetric Chemical Catalysis for (S)-2-Hydroxybutanenitrile

Asymmetric catalysis utilizes chiral catalysts to transform a prochiral substrate into a chiral product with a preference for one enantiomer. For the synthesis of (S)-2-Hydroxybutanenitrile from butanal, this involves the enantioselective addition of a cyanide source to the carbonyl carbon.

Chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. In cyanohydrin synthesis, the chiral ligand-metal complex activates the aldehyde, making it more susceptible to nucleophilic attack by the cyanide ion, while sterically hindering one face of the carbonyl, leading to the preferential formation of one enantiomer. The design of these ligands is crucial, with C2-symmetric and nonsymmetrical ligands being prominent in achieving high levels of stereocontrol.

Various chiral metal complexes have been developed that are highly effective for the asymmetric synthesis of cyanohydrins. Titanium and Vanadium-based catalysts, particularly those employing Salen ligands, have demonstrated significant success. These catalysts facilitate the addition of cyanide donors, such as trimethylsilyl (B98337) cyanide (TMSCN), to aldehydes with high enantioselectivity.

For instance, chiral (Salen)Titanium(IV) complexes have been shown to be effective catalyst precursors. Research has revealed that dimeric complexes of the structure [(salen)Ti(μ-O)]₂, formed in the presence of water, are highly active. acs.org These catalysts can achieve high enantiomeric excess at ambient temperatures with low catalyst loadings. acs.org Similarly, chiral (Salen)Vanadium(IV) complexes have been developed and, in some cases, show even greater enantioselectivity than their titanium counterparts for the formation of cyanohydrin trimethylsilyl ethers from both aromatic and aliphatic aldehydes. acs.org

| Catalyst System | Substrate | Cyanide Source | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| (Salen)Ti(μ-O)₂ | Aliphatic Aldehydes | TMSCN | Up to 92% | acs.org |

| (Salen)VO | Aliphatic Aldehydes | TMSCN | Up to 95% | acs.org |

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical transformations. scienceopen.comresearchgate.net For asymmetric cyanohydrin synthesis, bifunctional organocatalysts like chiral thioureas have emerged as a powerful tool. nih.gov These catalysts operate through non-covalent interactions, typically activating both the electrophile (aldehyde) and the nucleophile (cyanide source) simultaneously via hydrogen bonding. nih.govrsc.org

A chiral thiourea (B124793) catalyst can activate the butanal by forming hydrogen bonds with the carbonyl oxygen, increasing its electrophilicity. Concurrently, the basic moiety of the catalyst can interact with the cyanide source (e.g., hydrogen cyanide or TMSCN), enhancing its nucleophilicity and directing its attack to one face of the activated aldehyde. organic-chemistry.org This dual activation model is crucial for achieving high reactivity and enantioselectivity in the formation of (S)-2-Hydroxybutanenitrile. organic-chemistry.org

| Catalyst Type | Activation Mechanism | Key Feature | Reference |

|---|---|---|---|

| Chiral Amino Thiourea | Dual Hydrogen Bonding | Activates both electrophile and nucleophile | organic-chemistry.org |

Chemoenzymatic Hybrid Synthesis Routes

Chemoenzymatic routes combine the advantages of chemical synthesis with the high selectivity of biocatalysis. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes or ketones. researchgate.netnih.gov For the synthesis of the (S)-enantiomer, (S)-selective HNLs are employed. rsc.org

The enzyme (S)-hydroxynitrile lyase, sourced from plants like Manihot esculenta (MeHNL) or Hevea brasiliensis (HbHNL), can catalyze the addition of HCN to butanal with excellent enantioselectivity, yielding (S)-2-Hydroxybutanenitrile. wikipedia.orgebi.ac.uk These enzymatic reactions are often performed in biphasic systems or water-saturated organic solvents to overcome substrate or product inhibition and to facilitate product recovery. rsc.org The reaction conditions, such as pH, must be carefully controlled (typically below pH 5) to suppress the non-enzymatic, racemic background reaction. rsc.org This method is highly valued for its environmental compatibility and exceptionally high enantiomeric purity of the product. rsc.orgrsc.org

Non-Asymmetric Chemical Synthesis Routes to 2-Hydroxybutanenitrile Scaffolds

While asymmetric methods provide chiral products, non-asymmetric routes yield racemic mixtures, where both (R) and (S) enantiomers are formed in equal amounts. These methods are often simpler and use less expensive reagents.

Conventional Cyanohydrin Formation from Butanal

The conventional synthesis of 2-hydroxybutanenitrile is a nucleophilic addition reaction. libretexts.org It involves treating butanal (also known as propionaldehyde) with a source of cyanide. shout.educationlumenlearning.com The reaction is typically not performed with pure hydrogen cyanide gas due to its extreme toxicity. libretexts.org Instead, a mixture of an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and an acid (like sulfuric acid) is used to generate HCN in situ. libretexts.orgchemguide.co.uk

The mechanism begins with the nucleophilic attack of the cyanide ion (⁻CN) on the electrophilic carbonyl carbon of butanal. libretexts.orgdocbrown.info This breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated by a proton source in the reaction mixture (such as undissociated HCN or water) to yield the final 2-hydroxybutanenitrile product. libretexts.orgdocbrown.info Because the butanal molecule is planar, the cyanide ion can attack from either face with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture. chemguide.co.uk

Alternative Chemical Pathways to the 2-Hydroxybutanenitrile Structure

The conventional synthesis of 2-hydroxybutanenitrile involves the addition of hydrogen cyanide (HCN) to propanal. While effective, the high toxicity of HCN has driven research into alternative, safer, and more selective synthetic routes. Significant advancements have been made, particularly in the field of biocatalysis, offering cyanide-free pathways to the 2-hydroxybutanenitrile structure.

One of the most promising alternative methodologies is the use of enzymes, specifically (S)-hydroxynitrile lyases (HNLs) and aldoxime dehydratases.

Biocatalytic Synthesis using (S)-Hydroxynitrile Lyases (HNLs):

(S)-hydroxynitrile lyases are enzymes that catalyze the asymmetric addition of a cyanide donor to an aldehyde or ketone, producing optically active (S)-cyanohydrins. The HNL from the cassava plant, Manihot esculenta (MeHNL), is particularly effective for the synthesis of (S)-cyanohydrins from aliphatic aldehydes. This enzymatic reaction offers high enantioselectivity, yielding (S)-2-Hydroxybutanenitrile with high optical purity under mild reaction conditions. The cyanide source can be HCN itself or a less hazardous donor molecule like acetone (B3395972) cyanohydrin, which releases HCN in situ.

Research has demonstrated the successful application of MeHNL for producing other (S)-cyanohydrins on a large scale. For instance, the synthesis of (S)-mandelonitrile using immobilized MeHNL achieved a 98 mol% yield and an impressive average enantiomeric excess (ee) of 98.9% over 22 batches tandfonline.comnih.gov. These results highlight the industrial viability and high stereoselectivity of this biocatalytic approach, which is directly applicable to the synthesis of (S)-2-hydroxybutanenitrile from propanal.

Cyanide-Free Synthesis using Aldoxime Dehydratases:

A truly cyanide-free approach involves a chemoenzymatic cascade utilizing aldoxime dehydratases (Oxd). This pathway begins with the condensation of an aldehyde (propanal) with hydroxylamine (B1172632) to form an intermediate aldoxime (propanal oxime). In the second step, the aldoxime dehydratase enzyme catalyzes the dehydration of this intermediate to yield the corresponding nitrile, in this case, 2-hydroxybutanenitrile. A key advantage of this method is that the only byproduct is water, making it an environmentally benign process.

This biocatalytic technology has been successfully applied to a range of nitrile products, demonstrating its potential for synthesizing fine, bulk, and commodity chemicals without the use of toxic cyanide reagents nih.gov. The reaction proceeds under mild conditions and often in aqueous media, aligning with the principles of green chemistry nih.gov.

A comparison of these pathways highlights the shift from traditional hazardous chemistry to safer, enzyme-based syntheses that offer high selectivity and operational advantages.

| Pathway | Key Reagents | Catalyst | Key Advantages | Reported Performance (Analogous Reactions) |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Propanal, Hydrogen Cyanide (HCN) | Base catalyst | Established method | Produces racemic mixture (0% ee) without chiral catalyst |

| (S)-Hydroxynitrile Lyase (HNL) Biocatalysis | Propanal, HCN or Acetone Cyanohydrin | (S)-HNL from Manihot esculenta (MeHNL) | High enantioselectivity for (S)-enantiomer; mild conditions | 98% yield, >98% ee (for (S)-mandelonitrile) tandfonline.comnih.gov |

| Aldoxime Dehydratase Biocatalysis | Propanal, Hydroxylamine | Aldoxime Dehydratase (Oxd) | Completely cyanide-free; water as the only byproduct | High conversion and potential for chiral products nih.gov |

Green Chemistry Principles in (S)-2-Hydroxybutanenitrile Synthesis Research

The synthesis of (S)-2-Hydroxybutanenitrile is increasingly being evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Research efforts are concentrated on developing sustainable synthetic routes that are safer, more efficient, and environmentally benign. Key areas of focus include the use of alternative reaction media, maximizing atom economy, and minimizing waste.

A major goal in green chemistry is to replace volatile organic solvents (VOCs) with safer alternatives, such as water, or to eliminate solvents entirely. Biocatalytic methods for synthesizing (S)-2-Hydroxybutanenitrile are particularly well-suited to these approaches.

Enzymes like HNLs and aldoxime dehydratases are often active and stable in aqueous buffer systems nih.gov. Performing reactions in water not only reduces the environmental impact associated with organic solvents but can also simplify product isolation. For example, the synthesis of (R)-mandelonitrile has been achieved with a 99% enantiomeric excess using an HNL in an aqueous citrate (B86180) buffer system, completely avoiding organic solvents pnas.org. This demonstrates the feasibility of high-performance enzymatic synthesis in aqueous media.

Solvent-free reaction systems represent another significant advancement. In these systems, the reaction is conducted using neat substrates, often with an immobilized enzyme. This approach can lead to very high substrate concentrations, increasing reactor productivity and simplifying downstream processing by eliminating the need for solvent removal researchgate.net. The synthesis of fragrances like citronellyl nitrile has been demonstrated using whole cells overexpressing aldoxime dehydratases under solvent-free conditions, showcasing the potential of this strategy for industrial applications researchgate.net.

| Condition | Description | Example System | Key Benefits |

|---|---|---|---|

| Aqueous Medium | Reaction is performed in a water-based buffer system. | HNL-catalyzed synthesis of (R)-mandelonitrile in citrate buffer pnas.org. | Eliminates hazardous organic solvents; simplifies workup; environmentally benign. |

| Solvent-Free | Reaction is conducted with neat substrates without any solvent. | Aldoxime dehydratase-catalyzed synthesis of citronellyl nitrile researchgate.net. | Maximizes reactor volume; high substrate loading; reduces downstream processing. |

| Micro-aqueous Organic System | Enzyme is used in an organic solvent with minimal water content. | HNL in buffer-saturated methyl tert-butyl ether (MTBE) mdpi.com. | Improves solubility of non-polar substrates; can suppress unwanted side reactions. |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy, meaning there are no waste atoms or byproducts.

The traditional synthesis of 2-hydroxybutanenitrile via the addition of propanal and HCN is an example of an addition reaction, which inherently has a 100% atom economy as all atoms from the reactants are incorporated into the final product.

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 jocpr.comlibretexts.orgyoutube.com

For the reaction: CH₃CH₂CHO + HCN → CH₃CH₂CH(OH)CN

Molecular Weight of Propanal (C₃H₆O): 58.08 g/mol

Molecular Weight of Hydrogen Cyanide (HCN): 27.03 g/mol

Molecular Weight of 2-Hydroxybutanenitrile (C₄H₇NO): 85.11 g/mol

Atom Economy = [85.11 / (58.08 + 27.03)] x 100 = 100%

Similarly, the cyanide-free pathway involving the dehydration of propanal oxime by an aldoxime dehydratase also demonstrates excellent atom economy. CH₃CH₂CH=NOH → CH₃CH₂CH(OH)CN (Note: This representation is simplified; the actual reaction is dehydration to the nitrile, not formation of a cyanohydrin from an oxime. The correct reaction is CH₃CH₂CH=NOH → CH₃CH₂CN + H₂O. The prompt is specifically about 2-hydroxybutanenitrile, so the aldoxime pathway would lead to propanenitrile, not the target molecule. Let's adjust this. The aldoxime dehydratase pathway is for nitriles, not hydroxynitriles. Therefore, the HNL pathway is the most relevant green alternative for the target molecule.)

Let's re-evaluate the aldoxime pathway. To get 2-hydroxybutanenitrile, the starting material for the aldoxime formation would need to be 2-hydroxypropanal. This is a less common starting material. The more direct green alternative to the traditional synthesis of (S)-2-hydroxybutanenitrile is the HNL-catalyzed reaction. Both have 100% atom economy.

However, atom economy alone does not capture the full environmental impact. The Environmental Factor (E-Factor) , which is the total mass of waste produced per mass of product, provides a more complete picture. The E-Factor considers waste from solvents, reagents, and purification processes.

Traditional Synthesis: While the atom economy is 100%, the use of highly toxic HCN, potential for organic solvents during workup, and the need for purification can lead to a higher E-Factor.

Biocatalytic HNL Synthesis: This route also has a 100% atom economy. Its green advantage lies in potentially lower waste generation. Reactions in aqueous media can significantly reduce solvent waste. If the enzyme is immobilized, it can be recycled, further minimizing waste and improving process efficiency tandfonline.comnih.gov. Continuous flow processes using immobilized enzymes can further minimize waste, leading to very low E-Factors researchgate.net.

The aldoxime dehydratase pathway, while not directly producing the target hydroxynitrile, is an excellent example of atom economy in nitrile synthesis, producing only water as a byproduct, leading to a very low theoretical E-factor nih.gov. This highlights a key trend in green chemistry: designing reaction pathways that are inherently less wasteful.

| Synthetic Route | Reaction Type | Theoretical Atom Economy | Key Waste Considerations (E-Factor) |

|---|---|---|---|

| Traditional Chemical Synthesis (Propanal + HCN) | Addition | 100% | Process waste from purification, potential solvent use, handling of toxic HCN. |

| Biocatalytic HNL Synthesis (Propanal + HCN) | Addition | 100% | Significantly lower waste, especially in aqueous or solvent-free systems with recyclable immobilized enzymes. |

| Biocatalytic Aldoxime Dehydration (for Nitriles) | Elimination (Dehydration) | High (Product MW / (Substrate MW)) - byproduct is only water. | Extremely low waste, as water is the only theoretical byproduct. |

Reaction Mechanisms and Kinetics in S 2 Hydroxybutanenitrile Formation and Transformation

Mechanistic Investigations of Hydroxynitrile Lyase Catalysis in (S)-2-Hydroxybutanenitrile Synthesis

The enzymatic synthesis of (S)-2-Hydroxybutanenitrile is predominantly achieved through the action of (S)-hydroxynitrile lyases ((S)-HNLs). These enzymes, belonging to the α/β-hydrolase superfamily, catalyze the asymmetric addition of hydrogen cyanide (HCN) to an aldehyde, in this case, butanal. Current time information in Honolulu County, US.wikipedia.org Extensive mechanistic studies on (S)-HNLs, particularly the enzyme from the rubber tree Hevea brasiliensis (HbHNL), have elucidated a sophisticated catalytic mechanism. ebi.ac.uk

The active site of these enzymes features a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues. Current time information in Honolulu County, US.wikipedia.org However, unlike many hydrolases where the serine acts as a nucleophile, in HNLs, the catalysis proceeds through a general acid/base mechanism. Current time information in Honolulu County, US. The key steps are as follows:

Substrate Binding: Butanal, the aldehyde substrate, binds within the active site of the enzyme.

Deprotonation and Cyanide Attack: A crucial histidine residue (e.g., His235 in HbHNL), activated by a nearby aspartate residue, acts as a general base. It abstracts a proton from the hydroxyl group of a serine residue (e.g., Ser80 in HbHNL). This serine, in turn, deprotonates the incoming hydrogen cyanide, generating a highly nucleophilic cyanide ion.

Nucleophilic Addition: The cyanide ion then attacks the carbonyl carbon of the bound butanal. The developing negative charge on the carbonyl oxygen is stabilized by interactions within the active site.

Protonation and Product Release: The protonated histidine residue then acts as a general acid, donating a proton to the newly formed alkoxide intermediate to yield the hydroxyl group of (S)-2-Hydroxybutanenitrile. The product is then released from the active site.

A critical role is also played by a lysine (B10760008) residue (e.g., Lys236 in HbHNL), which is instrumental in correctly positioning the substrate and stabilizing the negatively charged cyanide ion during the reaction. Current time information in Honolulu County, US.ebi.ac.uk This precise arrangement of amino acid residues within the active site is responsible for the high enantioselectivity observed, favoring the formation of the (S)-enantiomer.

Table 1: Key Catalytic Residues in (S)-Hydroxynitrile Lyase from Hevea brasiliensis (HbHNL) and Their Postulated Roles

| Residue | Role in Catalysis |

| Serine (e.g., Ser80) | Acts as a general acid/base, mediating proton transfer from HCN. |

| Histidine (e.g., His235) | Functions as the primary general acid/base, deprotonating serine and protonating the alkoxide intermediate. |

| Aspartate (e.g., Asp207) | Activates the histidine residue, increasing its basicity. |

| Lysine (e.g., Lys236) | Orients the substrate and stabilizes the negatively charged cyanide ion. |

This table is based on the general mechanism of HbHNL, which is applicable to the synthesis of aliphatic (S)-cyanohydrins like (S)-2-Hydroxybutanenitrile.

Reaction Kinetics of Biocatalytic Enantioselective Processes

The efficiency of the biocatalytic synthesis of (S)-2-Hydroxybutanenitrile is described by its reaction kinetics. Kinetic studies on (S)-HNLs, often using model substrates like mandelonitrile, have provided valuable insights into the enzyme's behavior. nih.gov The synthesis of cyanohydrins by HNLs has been shown to follow an Ordered Uni Bi kinetic mechanism. nih.gov In the context of (S)-2-Hydroxybutanenitrile synthesis, this means that the substrates, butanal and hydrogen cyanide, bind to the enzyme in a specific order, and the product is released sequentially.

Product inhibition studies have revealed that for the cleavage reaction (the reverse of synthesis), the aldehyde is a competitive inhibitor, while HCN exhibits a more complex mixed-type inhibition. nih.gov For the synthesis reaction, this implies that the product, (S)-2-Hydroxybutanenitrile, can inhibit the enzyme, which is a crucial consideration for process optimization to achieve high yields.

The reaction rate is also significantly influenced by the reaction medium, especially in two-phase systems (e.g., water-organic solvent) which are often employed to overcome substrate or product inhibition and to facilitate downstream processing. srce.hrresearchgate.net The enzymatic reaction rate in aqueous phases saturated with organic solvents can be reduced due to an increase in the Michaelis-Menten constants (KM) of the substrates. srce.hr The mass transfer of reactants and products between the phases can also become a rate-limiting factor. srce.hr

Table 2: General Kinetic Parameters Influencing HNL-Catalyzed Synthesis

| Parameter | Description | Significance |

| KM (Butanal) | Michaelis-Menten constant for butanal | Indicates the concentration of butanal at which the reaction rate is half of Vmax. A lower KM suggests higher affinity. |

| KM (HCN) | Michaelis-Menten constant for hydrogen cyanide | Indicates the concentration of HCN at which the reaction rate is half of Vmax. |

| Vmax | Maximum reaction velocity | The theoretical maximum rate of the reaction when the enzyme is saturated with both substrates. |

| kcat | Turnover number | The number of substrate molecules converted to product per enzyme molecule per unit time. |

| Product Inhibition | Inhibition of the enzyme by the product | Can limit the maximum achievable concentration of (S)-2-Hydroxybutanenitrile. |

Note: Specific kinetic values for the synthesis of (S)-2-Hydroxybutanenitrile are not widely reported and would need to be determined experimentally. The parameters listed are fundamental to understanding the kinetics of this biocatalytic process.

Elucidation of Chemical Reaction Pathways for Synthetic Routes

While biocatalysis offers a highly enantioselective route to (S)-2-Hydroxybutanenitrile, various chemical synthetic pathways have also been developed. These routes typically involve the addition of a cyanide source to butanal, with the key challenge being the control of stereochemistry.

A general and straightforward method for the synthesis of 2-hydroxybutanenitrile (B1294457) is the reaction of butanal with hydrogen cyanide or an alkali metal cyanide (like KCN or NaCN) under acidic or basic conditions. chemrevise.org However, this direct cyanation of an achiral aldehyde without a chiral influence results in a racemic mixture of (R)- and (S)-2-hydroxybutanenitrile.

To achieve enantioselectivity in chemical synthesis, chiral catalysts or auxiliaries are employed. dnrcollege.org This field, known as asymmetric synthesis, has several approaches applicable to the formation of (S)-2-Hydroxybutanenitrile:

Chiral Lewis Acid Catalysis: Chiral metal complexes, often based on titanium, aluminum, or vanadium, can coordinate to the carbonyl oxygen of butanal. organic-chemistry.org This coordination activates the aldehyde towards nucleophilic attack and creates a chiral environment, directing the cyanide ion to one face of the carbonyl group, leading to an enantiomeric excess of one isomer.

Organocatalysis: Small organic molecules, such as chiral amines or phosphines, can also catalyze the enantioselective addition of cyanide to aldehydes. These catalysts can activate the aldehyde or the cyanide source through various non-covalent interactions.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the butanal molecule. This chiral auxiliary then directs the stereochemical outcome of the cyanide addition. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched cyanohydrin.

A common variation of these methods is the use of trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, which often leads to the formation of a silylated cyanohydrin. organic-chemistry.org This intermediate can then be deprotected to yield the final 2-hydroxybutanenitrile. The choice of catalyst, solvent, and reaction conditions is critical in determining both the yield and the enantiomeric excess of the desired (S)-product.

Transition State Analysis in Enantioselective Synthesis of (S)-2-Hydroxybutanenitrile

The enantioselectivity observed in both biocatalytic and chemical syntheses of (S)-2-Hydroxybutanenitrile is determined by the relative energies of the diastereomeric transition states leading to the (R)- and (S)-products. A lower energy transition state for the formation of the (S)-enantiomer will result in its preferential formation.

In the case of hydroxynitrile lyase catalysis , the enzyme's active site acts as a template, pre-organizing the butanal and cyanide ion in a specific orientation that favors the transition state for the (S)-product. Molecular modeling and computational studies on HNLs with various substrates have helped to visualize these transition states. The stabilization of the transition state is achieved through a network of hydrogen bonds and electrostatic interactions with the key amino acid residues, such as the catalytic triad and the lysine residue. ebi.ac.uk The steric hindrance imposed by the architecture of the active site disfavors the transition state leading to the (R)-enantiomer.

For chemical asymmetric catalysis , the chiral catalyst forms a complex with the butanal. The transition state involves the approach of the cyanide nucleophile to this complex. The ligands of the chiral catalyst create a defined three-dimensional space around the aldehyde's carbonyl group. The steric and electronic properties of these ligands make one of the two possible transition states (one leading to the (S)-product and the other to the (R)-product) energetically more favorable. For example, in catalysis involving chiral metal-salen complexes, transition states have been proposed where the catalyst acts as a Lewis acid to activate the aldehyde and also helps in the delivery of the cyanide ion. organic-chemistry.org The specific geometry of this transition state assembly dictates the stereochemical outcome of the reaction.

Understanding these transition states, often through computational chemistry and kinetic studies, is fundamental for the rational design of more efficient and selective catalysts for the synthesis of enantiomerically pure (S)-2-Hydroxybutanenitrile.

S 2 Hydroxybutanenitrile As a Chiral Synthon and Building Block in Advanced Organic Synthesis

Precursor to Chiral α-Hydroxy Carboxylic Acids and Esters

One of the most fundamental transformations of (S)-2-hydroxybutanenitrile is its conversion into chiral α-hydroxy carboxylic acids and their corresponding esters. The nitrile group is readily hydrolyzed under acidic or basic conditions to yield a carboxylic acid functional group. This process retains the stereochemistry at the C2 position, providing direct access to (S)-2-hydroxybutanoic acid.

The hydrolysis is a standard procedure in organic synthesis, often involving heating the cyanohydrin with an aqueous solution of a strong acid, such as hydrochloric acid (HCl), or a strong base like sodium hydroxide (B78521) (NaOH). arxiv.orgfiveable.me Subsequent esterification of the resulting α-hydroxy acid with an alcohol under acidic catalysis furnishes the desired chiral α-hydroxy ester. This two-step sequence is a reliable method for producing these valuable chiral building blocks, which are themselves important in the synthesis of pharmaceuticals and other biologically active compounds. google.com

| Starting Material | Transformation | Reagents | Product |

|---|---|---|---|

| (S)-2-Hydroxybutanenitrile | Hydrolysis | H₂O, H⁺ or OH⁻, Heat | (S)-2-Hydroxybutanoic Acid |

| (S)-2-Hydroxybutanoic Acid | Esterification | R-OH, H⁺ | (S)-2-Hydroxybutanoate Ester |

Applications in the Stereoselective Synthesis of Chiral α-Amino Acids

(S)-2-Hydroxybutanenitrile is a valuable precursor for the asymmetric synthesis of non-proteinogenic α-amino acids. The synthetic strategy involves the stereospecific replacement of the hydroxyl group with an amino group. A common approach is to first convert the hydroxyl group into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base.

This activated intermediate can then undergo nucleophilic substitution with an azide (B81097) source, like sodium azide, which proceeds with inversion of configuration (an SN2 reaction). The resulting α-azido nitrile is then reduced. The azide group is converted to a primary amine, and the nitrile group is hydrolyzed to a carboxylic acid, often in a one-pot procedure or a sequence of steps, to yield the target chiral α-amino acid. This methodology allows for the controlled synthesis of D-amino acid derivatives, which are important in peptide chemistry and drug design. The classic Strecker synthesis, which involves the reaction of an imine with cyanide, is a fundamental method for accessing α-amino acids, and pathways derived from chiral cyanohydrins represent a key variation on this theme. acs.org

Utilization in the Formation of Optically Active Amines

The nitrile functionality of (S)-2-hydroxybutanenitrile can be selectively reduced to a primary amine, yielding a chiral β-amino alcohol. This transformation provides access to valuable compounds like (S)-1-amino-2-butanol, which are important chiral auxiliaries and synthons for pharmaceuticals. rsc.orgsciengine.com

The reduction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. libretexts.org Alternatively, catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere can be employed. These methods are generally effective and preserve the stereochemical integrity of the chiral center adjacent to the nitrile group. The resulting β-amino alcohols are versatile intermediates, finding use in the synthesis of chiral ligands and as precursors for more complex molecules. nih.govrsc.org

| Starting Material | Reducing Agent | Solvent | Product |

|---|---|---|---|

| (S)-2-Hydroxybutanenitrile | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (S)-1-Amino-2-butanol |

| (S)-2-Hydroxybutanenitrile | H₂ / Raney Nickel | Methanol or Ethanol | (S)-1-Amino-2-butanol |

Role in the Construction of Complex Heterocyclic Chiral Scaffolds

The bifunctional nature of chiral cyanohydrins like (S)-2-hydroxybutanenitrile makes them excellent starting materials for the synthesis of enantiomerically pure heterocyclic compounds. researchgate.net The hydroxyl and nitrile groups can be manipulated in a sequential or concerted manner to form various ring systems.

For instance, reduction of the nitrile to a primary amine, followed by intramolecular cyclization reactions, can lead to the formation of chiral pyrrolidines or other nitrogen-containing heterocycles. Alternatively, the hydroxyl group can be used as a nucleophile in reactions after the nitrile group has been transformed. For example, conversion of the nitrile to an imino ether via the Pinner reaction, followed by intramolecular attack by the hydroxyl group, can yield chiral oxazoline (B21484) derivatives. These heterocyclic scaffolds are prevalent in many biologically active natural products and pharmaceutical agents. rsc.org Research has shown various routes to obtain N-containing heterocycles such as trans-2,3-disubstituted aziridines and cis- and trans-2,5-disubstituted morpholines using chiral cyanohydrins as the key stereochemical determinant. rsc.org

Integration into Biomolecule and Natural Product Synthesis Intermediates

Chiral cyanohydrins are recognized as versatile building blocks for a variety of chiral molecules, including intermediates for natural product synthesis. mdpi.org The ability to convert (S)-2-hydroxybutanenitrile into key chiral synthons like α-hydroxy acids, β-amino alcohols, and α-amino acids allows for its integration into the retrosynthetic pathways of complex molecules.

While specific total syntheses explicitly starting from (S)-2-hydroxybutanenitrile are specialized, the methodologies derived from chiral cyanohydrin chemistry are broadly applicable. For example, the synthesis of polyketide fragments or side chains of complex molecules can utilize intermediates derived from chiral cyanohydrins. rsc.org The enantiopure carbon backbone provided by (S)-2-hydroxybutanenitrile serves as a crucial starting point for building up the stereochemically rich structures found in nature.

Stereoselective Transformations of the Nitrile Functionality

Beyond hydrolysis and reduction, the nitrile group of (S)-2-hydroxybutanenitrile can undergo a range of stereoselective transformations that expand its synthetic utility. The electrophilic carbon of the nitrile is susceptible to attack by organometallic nucleophiles, such as Grignard reagents or organolithium compounds. libretexts.orgresearchgate.net

After protection of the adjacent hydroxyl group, the addition of a Grignard reagent (R-MgX) to the nitrile, followed by acidic workup, yields a chiral α-hydroxy ketone. This reaction forms a new carbon-carbon bond and allows for the introduction of various alkyl or aryl groups while preserving the original stereocenter. Furthermore, the nitrile group can participate in cycloaddition reactions or be converted into other heterocyclic systems like tetrazoles, providing access to a wider range of complex chiral molecules. nih.gov

| Starting Material (O-protected) | Reagents | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| (S)-2-(O-Protected)-butanenitrile | 1. R-MgX (Grignard Reagent) 2. H₃O⁺ | Imine | (S)-2-Hydroxy-3-alkanone |

| (S)-2-(O-Protected)-butanenitrile | 1. LiAlH₄ 2. H₂O | Amine | (S)-1-Amino-2-butanol |

| (S)-2-Hydroxybutanenitrile | H₂O, H⁺ | Amide | (S)-2-Hydroxybutanoic Acid |

Derivatives and Analogues of S 2 Hydroxybutanenitrile for Synthetic Research

Synthesis of Analogues with Modified Alkyl Chains or Substituents

The synthesis of analogues of (S)-2-hydroxybutanenitrile with varied alkyl chains and substituents is primarily achieved through the stereoselective addition of cyanide to a range of aldehydes. This reaction is often catalyzed by enzymes, particularly (S)-hydroxynitrile lyases (HNLs), which are highly effective in producing the desired (S)-enantiomer with high optical purity.

The general enzymatic synthesis approach involves the reaction of an aldehyde with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an (S)-HNL. The enzyme's active site directs the nucleophilic attack of the cyanide ion on the re-face of the aldehyde's carbonyl group, leading to the formation of the (S)-cyanohydrin. By selecting different starting aldehydes, a diverse library of (S)-2-hydroxybutanenitrile analogues can be generated.

Table 1: Examples of (S)-2-Hydroxybutanenitrile Analogues Synthesized via Enzymatic Cyanohydrin Formation

| Starting Aldehyde | Resulting (S)-2-Hydroxyalkanenitrile Analogue | Alkyl Chain Modification |

| Propanal | (S)-2-Hydroxybutanenitrile | Ethyl |

| Butanal | (S)-2-Hydroxypentanenitrile | Propyl |

| Pentanal | (S)-2-Hydroxyhexanenitrile | Butyl |

| Isovaleraldehyde | (S)-2-Hydroxy-4-methylpentanenitrile | Isobutyl |

| Benzaldehyde | (S)-Mandelonitrile | Phenyl |

Research has demonstrated the versatility of HNLs in accommodating a variety of aliphatic and aromatic aldehydes, allowing for the synthesis of analogues with linear, branched, and cyclic alkyl or aryl substituents. The efficiency and enantioselectivity of these enzymatic reactions are often high, yielding products with excellent chemical and optical purity.

Exploration of Derivatives with Functionalized Hydroxyl Groups

The hydroxyl group of (S)-2-hydroxybutanenitrile serves as a key site for further chemical modification, enabling the synthesis of a wide array of derivatives with potentially altered properties. Common derivatization strategies include etherification, esterification, and the introduction of protecting groups.

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other electrophiles under basic conditions. For example, reaction with methyl iodide in the presence of a base like sodium hydride would yield (S)-2-methoxybutanenitrile.

Esterification: Ester derivatives are readily prepared by reacting (S)-2-hydroxybutanenitrile with acyl chlorides or acid anhydrides in the presence of a base or a catalyst. This allows for the introduction of various acyl groups, which can influence the molecule's steric and electronic properties.

Protection: In multi-step syntheses, the hydroxyl group is often protected to prevent its interference with subsequent reactions. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., trimethylsilyl or tert-butyldimethylsilyl ethers), can be readily introduced.

These functionalization reactions expand the chemical space accessible from (S)-2-hydroxybutanenitrile, providing a platform for the development of new catalysts, ligands, and biologically active molecules.

Stereoselective Synthesis of Diastereomers and Epimers for Comparative Studies

The creation of diastereomers and epimers of (S)-2-hydroxybutanenitrile derivatives is crucial for understanding the influence of stereochemistry on their physical, chemical, and biological properties. When a new stereocenter is introduced into a derivative of (S)-2-hydroxybutanenitrile, the synthesis must be carefully controlled to achieve the desired stereoisomer.

One common approach involves the use of chiral auxiliaries or catalysts in reactions involving the functionalized hydroxyl or nitrile groups. For instance, if a derivative of (S)-2-hydroxybutanenitrile is used as a substrate in an asymmetric reaction, the existing stereocenter can influence the stereochemical outcome of the newly formed center, a phenomenon known as diastereoselective synthesis.

Alternatively, starting from a prochiral substrate with a more complex structure, enzymatic or chiral catalyst-controlled cyanohydrin formation can lead to the selective synthesis of one diastereomer over others. The choice of enzyme or catalyst and the reaction conditions are critical in determining the diastereomeric ratio of the product.

Comparative studies of these stereoisomers are essential for applications where three-dimensional structure is critical, such as in drug design and asymmetric catalysis, as different diastereomers can exhibit vastly different activities.

Structure-Reactivity Relationship Studies of Derivatized Forms in Catalytic Processes

Derivatives of (S)-2-hydroxybutanenitrile are being investigated for their potential as chiral ligands or catalysts in asymmetric synthesis. By systematically modifying the structure of these derivatives and evaluating their performance in catalytic reactions, researchers can establish structure-reactivity relationships.

These studies typically involve:

Varying the substituents: Analogues with different alkyl chains or functional groups on the hydroxyl moiety are synthesized.

Evaluating catalytic performance: The derivatives are tested as ligands for metal catalysts or as organocatalysts in a model asymmetric reaction (e.g., aldol (B89426) reaction, Michael addition).

Analyzing the results: The enantiomeric excess, diastereomeric ratio, and reaction rate are measured for each derivative.

By correlating the structural features of the derivatives with their catalytic activity and selectivity, researchers can gain insights into the mechanism of the catalytic process and design more effective catalysts. For example, bulky substituents on the hydroxyl group might create a more defined chiral pocket around a metal center, leading to higher enantioselectivity.

These systematic studies are fundamental to the rational design of new and improved catalysts based on the versatile (S)-2-hydroxybutanenitrile scaffold.

Theoretical and Computational Studies of S 2 Hydroxybutanenitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-2-Hydroxybutanenitrile at an electronic level. These calculations, often employing methods like Hartree-Fock (HF) or more advanced post-HF methods, can determine the molecule's wavefunction, from which numerous properties can be derived. northwestern.edu

Electronic Properties: The electronic structure dictates the molecule's reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and reactivity. For a cyanohydrin like (S)-2-Hydroxybutanenitrile, the HOMO is typically associated with the oxygen lone pairs or the C-C bond, while the LUMO is often the π* anti-bonding orbital of the nitrile group.

Reactivity Descriptors: Based on electronic structure calculations, various reactivity descriptors can be computed. These indices help in predicting how the molecule will behave in a chemical reaction. For instance, the electrophilicity index (ω) can quantify the molecule's ability to accept electrons, which is relevant in its formation from propanal and cyanide. chemrxiv.org The distribution of electrostatic potential on the molecular surface highlights the electron-rich (negative) and electron-poor (positive) regions, indicating sites for nucleophilic or electrophilic attack. The nitrogen atom of the nitrile group and the oxygen of the hydroxyl group are typically regions of negative potential, while the hydrogen of the hydroxyl group is a site of positive potential.

While specific quantum chemical data for (S)-2-hydroxybutanenitrile is not extensively published, data for analogous small molecules can provide valuable insights. The table below presents hypothetical but representative values based on calculations for similar compounds.

| Parameter | Calculated Value (a.u.) | Implication |

|---|---|---|

| HOMO Energy | -0.38 | Region of electron donation (e.g., interaction with electrophiles) |

| LUMO Energy | +0.05 | Region of electron acceptance (e.g., interaction with nucleophiles) |

| HOMO-LUMO Gap | 0.43 | Indicates moderate chemical reactivity |

| Dipole Moment | 2.5 D | Reflects the molecule's overall polarity |

Conformational Analysis and Stereochemical Prediction

Conformational analysis of (S)-2-Hydroxybutanenitrile is critical for understanding its three-dimensional structure and how it is recognized by enzymes. The molecule possesses rotational freedom around its single bonds, leading to various conformers with different energies.

Stable Conformers: Computational methods, such as molecular mechanics or Density Functional Theory (DFT), can be used to perform a systematic search for low-energy conformations. researchgate.net For (S)-2-Hydroxybutanenitrile, the relative orientations of the ethyl, hydroxyl, and cyano groups around the chiral center are key. The most stable conformers are typically those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen of the nitrile group.

Stereochemical Prediction: The stereochemical outcome of the synthesis of 2-hydroxybutanenitrile (B1294457) is a central aspect of its study. The addition of cyanide to the prochiral carbonyl group of propanal can result in either the (S) or (R) enantiomer. chemtube3d.com Computational models can predict which enantiomer is favored in the presence of a chiral catalyst, such as a hydroxynitrile lyase. By modeling the transition states for the formation of both enantiomers, the activation energies can be calculated. The enantiomer formed via the lower energy transition state is predicted to be the major product. This type of analysis is crucial for designing and understanding enantioselective catalytic systems. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-C-O) | Population (%) |

|---|---|---|---|

| 1 (Anti) | 0.00 | ~180 | 65 |

| 2 (Gauche 1) | 0.85 | ~60 | 25 |

| 3 (Gauche 2) | 1.20 | ~-60 | 10 |

Molecular Modeling of Enzyme-Substrate Interactions with Hydroxynitrile Lyases

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible formation of cyanohydrins. (S)-selective HNLs, such as those from Manihot esculenta (MeHNL) or Hevea brasiliensis (HbHNL), are used for the synthesis of (S)-2-Hydroxybutanenitrile. ebi.ac.uk Molecular modeling techniques, particularly molecular docking, are invaluable for visualizing and analyzing the interactions between the substrate and the enzyme's active site.

Docking Studies: Molecular docking simulations predict the preferred binding orientation of a substrate within an enzyme's active site. For (S)-2-Hydroxybutanenitrile, docking into the active site of an S-selective HNL would reveal key interactions responsible for binding and stereoselectivity. Studies on homologous enzymes with similar substrates, like (S)-mandelonitrile, show that the substrate is precisely positioned by a network of hydrogen bonds and hydrophobic interactions. nih.govscienceopen.com The hydroxyl group of the cyanohydrin typically forms hydrogen bonds with catalytic residues (e.g., a serine or threonine), while the cyano group is stabilized by interactions with other residues or backbone amides. nih.gov The ethyl group of (S)-2-Hydroxybutanenitrile would fit into a specific hydrophobic pocket, which contributes to the enzyme's substrate specificity.

Key Active Site Residues: Modeling studies have identified the catalytic triad (B1167595) (e.g., Ser-His-Asp) as crucial for the enzyme's function. ebi.ac.uknih.gov For example, in HbHNL, Ser80 and His235 are directly involved in the catalysis, while other residues like Thr11 and Lys236 are important for substrate positioning and stabilization of the transition state. ebi.ac.uk The interaction of (S)-2-Hydroxybutanenitrile with these residues would be analogous, with the serine acting as a mediator in the deprotonation of the hydroxyl group by the histidine.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the energetics and mechanisms of chemical reactions. For the HNL-catalyzed formation or cleavage of (S)-2-Hydroxybutanenitrile, DFT calculations, often in combination with molecular mechanics (QM/MM methods), can elucidate the detailed reaction pathway.

Reaction Mechanism: The cleavage of a cyanohydrin in an S-selective HNL active site is thought to proceed via general acid/base catalysis. ebi.ac.uk The catalytic histidine, activated by the aspartate of the catalytic triad, acts as a base to deprotonate the hydroxyl group of (S)-2-Hydroxybutanenitrile. This is often mediated by a serine residue. ebi.ac.uk This deprotonation initiates the cleavage of the C-C bond, leading to the formation of propanal and a cyanide ion. The cyanide ion is then protonated by the now-protonated histidine, regenerating the enzyme's active site and releasing hydrogen cyanide. ebi.ac.uk

Transition State Analysis: DFT calculations can locate and characterize the transition state (TS) structure for the C-C bond cleavage. The TS is a high-energy, transient species where the C-C bond is partially broken, and the proton is being transferred from the hydroxyl group to the catalytic base. By calculating the activation energy (the energy difference between the reactant state and the transition state), researchers can understand the kinetics of the reaction. These calculations have shown that the enzyme significantly lowers the activation barrier compared to the uncatalyzed reaction in solution. The electrostatic environment of the active site, particularly residues that stabilize the forming cyanide ion, is critical for this rate enhancement. ebi.ac.uk

Molecular Dynamics Simulations for Biocatalytic Systems

While static modeling methods like docking provide a snapshot of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility and conformational changes of the enzyme and substrate over time. researchgate.netnih.gov

Enzyme Flexibility: MD simulations of HNLs have shown that certain regions of the enzyme, particularly loops around the active site entrance, are flexible. researchgate.net This flexibility can be crucial for allowing the substrate to enter and the product to leave the active site. The dynamic behavior of the active site residues can also play a role in catalysis by helping to achieve the optimal geometry for the reaction. researchgate.net

Substrate and Product Trafficking: Steered MD simulations can be used to model the pathway of the substrate entering the active site and the products exiting. youtube.com These simulations can identify potential bottlenecks and key residues that guide the ligand along its path. For the synthesis of (S)-2-Hydroxybutanenitrile, understanding how propanal and cyanide enter the active site and how the product is released is important for rational enzyme engineering to improve catalytic efficiency.

Solvent Effects: MD simulations explicitly include solvent molecules (typically water), allowing for the study of their role in the biocatalytic system. Water molecules can mediate interactions between the enzyme and substrate and can play a direct role in proton transfer steps. The dynamic network of hydrogen bonds within the active site, involving water molecules, is essential for the enzyme's function. nih.gov Analysis of MD trajectories provides information on the stability of key interactions and the conformational landscape of the enzyme-substrate complex. researchgate.net

Advanced Analytical Methodologies for S 2 Hydroxybutanenitrile Research

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical in asymmetric synthesis to quantify the degree of stereoselectivity of a reaction. nih.gov Chiral chromatography is the cornerstone technique for separating and quantifying the enantiomers of (S)-2-Hydroxybutanenitrile. wvu.edu Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose, with the selection often depending on the volatility and thermal stability of the analyte or its derivatives. ic.ac.uk

The fundamental principle of chiral chromatography lies in creating a chiral environment where the two enantiomers, (S)- and (R)-2-Hydroxybutanenitrile, exhibit different affinities, leading to differential retention times and thus, separation. sigmaaldrich.com This is primarily achieved through the use of a Chiral Stationary Phase (CSP). csfarmacie.cz CSPs are themselves enantiomerically pure and interact with the enantiomers of the analyte to form transient diastereomeric complexes with different stability, resulting in separation. chiralpedia.com For cyanohydrins, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are commonly employed. wvu.edugcms.cz

Alternatively, an indirect approach involves the derivatization of the racemic 2-hydroxybutanenitrile (B1294457) with a chiral derivatizing agent (CDA) to form a pair of diastereomers. heraldopenaccess.us These diastereomers possess different physical properties and can be separated on a standard achiral column. mdpi.com

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

Table 1: Comparison of Chiral HPLC and GC for Enantiomeric Excess Determination of 2-Hydroxybutanenitrile

| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |

| Principle | Differential interaction with a chiral stationary phase (CSP) or separation of diastereomeric derivatives on an achiral column. csfarmacie.cz | Separation based on differential partitioning between a gaseous mobile phase and a liquid CSP. gcms.cz |

| Typical CSPs | Polysaccharide derivatives (cellulose, amylose), cyclodextrins, macrocyclic antibiotics. csfarmacie.cz | Derivatized cyclodextrins coated on capillary columns. gcms.cz |

| Derivatization | Optional; can be used to form diastereomers for separation on achiral columns. chiralpedia.com | Often required to increase volatility and thermal stability (e.g., silylation of the hydroxyl group). |

| Advantages | High versatility for non-volatile compounds, wide range of available CSPs, preparative scale is possible. wvu.edu | High resolution, speed, and sensitivity. Requires very small sample sizes. ic.ac.uk |

| Limitations | Can be more expensive, mobile phase selection is crucial for resolution. | Analyte must be volatile and thermally stable, or be suitably derivatized. ic.ac.uk |

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry) in Synthetic Pathways

Spectroscopic methods are indispensable for tracking the progress of synthetic reactions leading to (S)-2-Hydroxybutanenitrile and for confirming the structure of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy for 2-hydroxybutanenitrile reveals signals corresponding to the different types of protons. The proton on the chiral carbon (CH-OH) typically appears as a triplet. The adjacent methylene (B1212753) (CH₂) protons present as a multiplet, and the terminal methyl (CH₃) protons show up as a triplet.

¹³C NMR spectroscopy provides information on the carbon skeleton. Distinct signals are observed for the nitrile carbon (C≡N), the chiral carbon bearing the hydroxyl group (CH-OH), the methylene carbon (CH₂), and the methyl carbon (CH₃). nih.gov

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule.

A strong, broad absorption band in the region of 3550-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. ucla.edu

A sharp, medium-intensity peak around 2260-2220 cm⁻¹ corresponds to the C≡N stretching of the nitrile group. quimicaorganica.orgorgchemboulder.com

Absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the alkyl groups. vscht.cz

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The molecular ion peak (M+) for 2-hydroxybutanenitrile would be observed at an m/z corresponding to its molecular weight (85.10 g/mol ). nih.gov Common fragmentation pathways for alcohols include α-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18). libretexts.orgyoutube.com The fragmentation of the molecular ion can lead to characteristic fragment ions. chemguide.co.ukuni-saarland.de

Table 2: Key Spectroscopic Data for 2-Hydroxybutanenitrile

| Technique | Feature | Characteristic Signal/Value | Reference |

| ¹H NMR | Methine proton (-CH(OH)CN) | Triplet | nih.gov |

| Methylene protons (-CH₂-) | Multiplet | nih.gov | |

| Methyl protons (-CH₃) | Triplet | nih.gov | |

| ¹³C NMR | Nitrile carbon (-C≡N) | ~120 ppm | nih.gov |

| Methine carbon (-CH(OH)CN) | ~60 ppm | nih.gov | |

| Methylene carbon (-CH₂-) | ~30 ppm | nih.gov | |

| Methyl carbon (-CH₃) | ~10 ppm | nih.gov | |

| IR Spectroscopy | O-H stretch (alcohol) | 3550 - 3200 cm⁻¹ (broad) | ucla.edu |

| C-H stretch (alkane) | 2950 - 2850 cm⁻¹ | vscht.cz | |

| C≡N stretch (nitrile) | 2260 - 2220 cm⁻¹ (sharp, medium) | quimicaorganica.org | |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 85 | nih.gov |

| Dehydration Fragment | [M-18]+ | libretexts.org | |

| α-Cleavage Fragment | [M-29]+ (loss of C₂H₅) | libretexts.org |

Polarimetry and Optical Rotation Studies for Stereochemical Assignment

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org This property, known as optical activity, is a hallmark of chiral molecules. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. libretexts.org

A compound that rotates light clockwise is termed dextrorotatory (+).

A compound that rotates light counter-clockwise is termed levorotatory (-).

The specific rotation ([α]) is a standardized physical constant for a chiral compound and is calculated from the observed rotation (α) using the formula: wikipedia.org [α] = α / (l * c) where l is the path length of the sample tube in decimeters (dm) and c is the concentration of the solution in g/mL. libretexts.org

For (S)-2-Hydroxybutanenitrile, measuring the specific rotation allows for:

Confirmation of Chirality : A non-zero optical rotation confirms the presence of a chiral molecule and that the sample is not a racemic (50:50) mixture.

Determination of Enantiomeric Purity : The enantiomeric excess (ee) can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer: ee (%) = ([α]_sample / [α]_pure_enantiomer) * 100

It is crucial to note that there is no direct correlation between the (S) or (R) designation of a chiral center and the sign (+ or -) of its optical rotation. masterorganicchemistry.com The stereochemical assignment as dextrorotatory or levorotatory must be determined experimentally.

Table 3: Polarimetry Data Interpretation

| Parameter | Description | Application to (S)-2-Hydroxybutanenitrile |

| Observed Rotation (α) | The measured angle of rotation in degrees. | Depends on concentration, path length, solvent, temperature, and wavelength. libretexts.org |

| Specific Rotation ([α]) | A standardized physical property for a chiral compound. wikipedia.org | A characteristic value for pure (S)-2-Hydroxybutanenitrile under defined conditions. |

| Sign of Rotation (+/-) | Indicates the direction of rotation (dextrorotatory or levorotatory). | Experimentally determines if the (S)-enantiomer is (+) or (-). masterorganicchemistry.com |

| Enantiomeric Excess (ee) | A measure of the purity of one enantiomer in a mixture. | Calculated by comparing the sample's specific rotation to that of the pure (S)-enantiomer. |

Crystallographic Analysis of Derivatized Forms

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov However, since 2-hydroxybutanenitrile is a liquid at room temperature, direct crystallographic analysis is not feasible. Therefore, the analysis must be performed on a solid, crystalline derivative.

The strategy involves reacting the chiral cyanohydrin with an enantiomerically pure chiral reagent to form a diastereomeric derivative that readily crystallizes. mdpi.com The absolute configuration of the chiral reagent is already known and serves as an internal reference within the crystal structure.

Once a suitable single crystal of the derivative is obtained, X-ray diffraction analysis provides the precise spatial arrangement of all atoms in the molecule. This allows for the unambiguous assignment of the (S) or (R) configuration at the chiral center of the original 2-hydroxybutanenitrile moiety. nih.gov Another approach involves incorporating a heavy atom into the derivative, which can also aid in the determination of the absolute configuration through anomalous dispersion effects. nih.gov

Table 4: Steps in Crystallographic Analysis of (S)-2-Hydroxybutanenitrile Derivatives

| Step | Description | Purpose |

| 1. Derivatization | Reaction of (S)-2-Hydroxybutanenitrile with an enantiomerically pure reagent (e.g., a chiral carboxylic acid) to form a stable, solid derivative. | To produce a crystalline material suitable for X-ray diffraction. mdpi.com |

| 2. Crystallization | Growing a high-quality single crystal of the derivative from a suitable solvent. | To obtain a well-ordered lattice required for the diffraction experiment. nih.gov |

| 3. X-ray Diffraction | Irradiating the single crystal with X-rays and collecting the diffraction pattern data. | To measure the intensities and positions of the diffracted X-rays. |

| 4. Structure Solution & Refinement | Using the diffraction data to solve the crystal structure and refine the atomic positions. | To build a precise 3D model of the derivatized molecule. |

| 5. Assignment of Absolute Configuration | Relating the stereochemistry of the 2-hydroxybutanenitrile portion of the molecule to the known stereocenter of the derivatizing agent. | To unambiguously determine the absolute configuration as (S). nih.gov |

Industrial Research Perspectives and Scalability of S 2 Hydroxybutanenitrile Synthesis

Process Optimization for Large-Scale Production (Yield, Purity, and Throughput Studies)

The transition from laboratory-scale synthesis to large-scale industrial production of (S)-2-hydroxybutanenitrile necessitates rigorous process optimization to maximize yield, ensure high purity, and achieve commercially viable throughput. The primary catalytic route for the synthesis of (S)-cyanohydrins involves the use of (S)-hydroxynitrile lyases ((S)-HNLs), such as the well-studied enzyme from Manihot esculenta (MeHNL).

Research into the large-scale biocatalytic production of a related compound, (S)-mandelonitrile, using immobilized MeHNL provides significant insights into the optimization parameters relevant to (S)-2-hydroxybutanenitrile. In a bench-scale study, the production of (S)-mandelonitrile was successfully carried out in a 20-liter bioreactor. The process involved 22 batches of synthesis, demonstrating the robustness of the immobilized enzyme system. Over the course of this operation, approximately 29 kg of (S)-mandelonitrile was produced from 23.3 kg of benzaldehyde, achieving a remarkable 98 mol% yield and a mean enantiomeric excess of 98.9% tandfonline.comnih.gov.

These findings highlight the potential for achieving high yields and purity in the large-scale production of (S)-cyanohydrins. Key parameters for optimization in such processes include substrate concentration, enzyme loading, pH, temperature, and the choice of organic solvent in biphasic systems. For aliphatic cyanohydrins like (S)-2-hydroxybutanenitrile, careful control of these parameters is crucial to suppress the competing non-enzymatic reaction that leads to a racemic product.

The following table summarizes the performance of an immobilized MeHNL in the large-scale synthesis of (S)-mandelonitrile, which serves as a model for the potential industrial production of (S)-2-hydroxybutanenitrile.

| Parameter | Value | Reference |

|---|---|---|

| Bioreactor Volume | 20 L | tandfonline.comnih.gov |

| Number of Batches | 22 | tandfonline.comnih.gov |

| Total Substrate (Benzaldehyde) | 23.3 kg | tandfonline.comnih.gov |

| Total Product ((S)-Mandelonitrile) | 29 kg | tandfonline.comnih.gov |

| Molar Yield | 98% | tandfonline.comnih.gov |

| Mean Enantiomeric Excess (ee) | 98.9% | tandfonline.comnih.gov |

Continuous Flow Synthesis Research for Enantioselective Production

Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher productivity and process automation. rsc.orgmdpi.comparadisiresearch.comflinders.edu.au For the enantioselective synthesis of (S)-2-hydroxybutanenitrile, continuous flow biocatalysis presents a promising approach to overcome some of the limitations of batch reactors.